N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a 3-(methylthio)phenyl group attached to the amide nitrogen and a tetrahydrofuran-3-yl-oxy substituent at the 6-position of the nicotinamide core. The methylthio (SCH₃) group contributes to enhanced lipophilicity, while the tetrahydrofuran (THF) moiety may influence conformational flexibility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23-15-4-2-3-13(9-15)19-17(20)12-5-6-16(18-10-12)22-14-7-8-21-11-14/h2-6,9-10,14H,7-8,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYQGDXJSADJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate.
Attachment of the Tetrahydrofuran-3-yl Ether Group: This step involves the reaction of the nicotinamide derivative with tetrahydrofuran-3-ol in the presence of a suitable activating agent like tosyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.
Substitution: The tetrahydrofuran-3-yl ether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active nicotinamide derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent deacetylases (sirtuins) and other proteins involved in cellular metabolism.
Pathways Involved: Modulation of sirtuin activity, leading to effects on gene expression, DNA repair, and cellular stress responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Physicochemical Properties
- Methylthio (SCH₃) vs. Chloro (Cl):
The methylthio group in the target compound is larger and more lipophilic than the chloro substituent in 3-chloro-N-phenyl-phthalimide. This may enhance membrane permeability but reduce aqueous solubility compared to chloro analogs . - Tetrahydrofuran (THF) Moieties:
The THF-3-yl-oxy group in the target compound and the tetrahydro-2-oxo-3-furanyl group in cyprofuram both introduce oxygen atoms capable of hydrogen bonding. However, the oxo group in cyprofuram may increase reactivity in enzyme interactions, as seen in its pesticidal activity .
Core Structure Implications
- Nicotinamide vs. Phthalimide:
Nicotinamide derivatives often target enzymes like PARPs or kinases, whereas phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are typically used in polymer synthesis. This suggests divergent applications despite superficial structural similarities . - Acetamide vs. Nicotinamide:
The benzothiazole-acetamide derivatives in feature trifluoromethyl groups, which improve metabolic stability. The absence of such groups in the target compound may limit its pharmacokinetic profile unless compensated by the methylthio group’s lipophilicity .
Functional Group Synergy
- The combination of methylthio and THF-oxy groups in the target compound could balance lipophilicity and polar interactions, a strategy seen in agrochemicals like cyprofuram. However, without specific activity data, this remains speculative .
Biological Activity
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic compound belonging to the nicotinamide class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.
Chemical Structure and Synthesis
The compound features a unique structure characterized by:
- A methylthio group attached to a phenyl ring.
- A tetrahydrofuran moiety linked via an ether bond to the nicotinamide core.
Synthesis Overview
The synthesis typically involves several key steps:
- Formation of the Nicotinamide Core : This can be achieved through the reaction of nicotinic acid with ammonia or an amine.
- Introduction of the Methylthio Group : This is accomplished via nucleophilic substitution reactions.
- Attachment of Tetrahydrofuran : This step involves etherification with a tetrahydrofuran derivative.
This compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
- Receptor Interaction : It may interact with receptors that modulate signaling pathways critical for cellular functions such as apoptosis and proliferation.
Therapeutic Potential
Research indicates several therapeutic applications:
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in conditions like arthritis.
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Methylthio and tetrahydrofuran groups | Potential anti-inflammatory and anticancer effects |
| 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | Contains a chloro group | Similar biological activities but may exhibit different potency due to structural differences |
| N-(3-(methylthio)phenyl)-6-nicotinamide | Lacks tetrahydrofuran group | Reduced biological activity compared to the tetrahydrofuran-containing analog |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
-
Anticancer Efficacy :
- In vitro tests on various cancer cell lines showed that this compound inhibited cell proliferation, indicating promising anticancer properties. Further research is needed to elucidate its mechanism of action and therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
